Eupalinilide D

Übersicht

Beschreibung

Eupalinilide D is a natural product isolated from the plant Eupatorium lindleyanum. It belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology.

Wissenschaftliche Forschungsanwendungen

Eupalinilide D has several scientific research applications, including:

Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.

Biology: Investigated for its cytotoxic properties against various cancer cell lines.

Industry: Limited industrial applications due to its primary use in research settings.

Wirkmechanismus

Target of Action

Eupalinilide D is a natural product isolated from Eupatorium lindleyanum . It is a type of sesquiterpene lactone, a class of compounds known for their broad range of significant pharmacological activities

Mode of Action

This compound, like other sesquiterpene lactones, is a Michael addition acceptor . This means that its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various biological effects.

Biochemical Pathways

It is known that michael addition acceptors can develop covalent modification of nucleophilic targets through their michael acceptor properties, affecting a range of entities from transcription factors to various enzymes and receptors .

Result of Action

It is known that sesquiterpene lactones, including this compound, have a broad range of significant pharmacological activities, such as anti-inflammatory, antibiotic, antitumor, antitrypanosomal, and cell cytotoxic effects .

Action Environment

It is known that the genus eupatorium l, from which this compound is derived, is indigenous to China , suggesting that the compound may be adapted to certain environmental conditions.

Biochemische Analyse

Biochemical Properties

It is known that sesquiterpenes, the class of compounds to which Eupalinilide D belongs, are known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

For instance, Eupalinilide E has been shown to enhance phenotyped hematopoietic stem cells (HSCs) and glycolysis of CD34+ cells .

Molecular Mechanism

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can develop covalent modification of nucleophilic targets through their Michael acceptor properties .

Temporal Effects in Laboratory Settings

Related compounds like Eupalinilide E have been studied for their ex-vivo expansion activity on hematopoietic stem cells (HSCs) from human cord blood (CB) CD34+ cells in serum-free, SCF, TPO and FL stimulated 7-day cultures .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

Sesquiterpenes, the class of compounds to which this compound belongs, are known to interact with various enzymes or cofactors .

Transport and Distribution

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can interact with various transporters or binding proteins .

Subcellular Localization

It is known that sesquiterpenes, the class of compounds to which this compound belongs, can be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Eupalinilide D involves multiple steps, including the bromination of carvone, followed by a Favorskii rearrangement to form a lactone. Subsequent reduction and dehydration steps lead to the formation of a triene, which undergoes a palladium-catalyzed borylative cyclization. The final steps involve oxidation and esterification to yield this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Eupatorium lindleyanum or synthesized in laboratory settings for research purposes.

Analyse Chemischer Reaktionen

Types of Reactions: Eupalinilide D undergoes various chemical reactions, including:

Reduction: Modified Luche reduction is employed to achieve selective reduction of specific functional groups.

Substitution: Selective epoxidation and subsequent opening with chloride are key steps in the synthesis.

Common Reagents and Conditions:

Oxidation: Chromium trioxide and 3,5-dimethylpyrazole are used for selective oxidation.

Reduction: Sodium borohydride in the presence of cerium chloride (Luche reduction) is used for selective reduction.

Substitution: Palladium catalysts are used for borylative cyclization, and trifluoroacetic acid is used for desilylation.

Major Products: The major product formed from these reactions is this compound, characterized by its sesquiterpene lactone structure.

Vergleich Mit ähnlichen Verbindungen

Eupalinilide E: Another sesquiterpene lactone isolated from Eupatorium lindleyanum, known for its antiproliferative activity against cancer cells.

Eupalinilide G: Isolated from Eupatorium chinense, it has shown poor activity against triple-negative breast cancer cell lines compared to Eupalinilide D.

Eupachiilide A: A new sesquiterpene lactone with potent cytotoxicity against triple-negative breast cancer cell lines.

Uniqueness: this compound is unique due to its selective inhibition of specific sodium channels, making it a valuable tool for studying ion channel function and a potential therapeutic agent for treating resistant cancers .

Biologische Aktivität

Eupalinilide D is a sesquiterpene lactone derived from Eupatorium lindleyanum, a plant known for its traditional medicinal uses. This compound has drawn attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

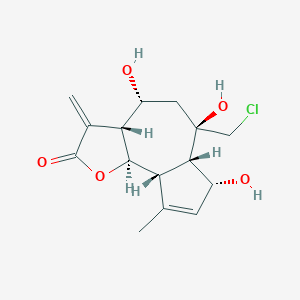

Chemical Structure and Properties

This compound belongs to a class of compounds known as sesquiterpene lactones, which are characterized by their unique cyclic structures and various functional groups. The specific structure of this compound contributes to its biological activities, including its interaction with cellular pathways involved in inflammation and cancer progression.

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), which are often upregulated during inflammatory responses. This inhibition can be beneficial in treating conditions characterized by chronic inflammation.

2. Anticancer Properties

This compound has been investigated for its potential anticancer effects across various cancer types. The following table summarizes key findings from recent studies:

| Study | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Zhang et al. (2022) | Triple-Negative Breast Cancer (TNBC) | Induction of apoptosis via ROS generation | Significant reduction in cell viability; increased apoptosis markers |

| Liu et al. (2023) | Hepatocellular Carcinoma | Cell cycle arrest at G1 phase | Decreased proliferation and migration; enhanced autophagy |

| Wang et al. (2023) | Pancreatic Cancer | ROS generation and cuproptosis induction | Inhibition of cell viability and tumor growth in xenograft models |

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : this compound has been shown to elevate ROS levels within cancer cells, leading to oxidative stress that triggers apoptosis.

- Cell Cycle Arrest : Research indicates that this compound can halt the cell cycle at specific phases, thereby preventing cancer cell proliferation.

- Inhibition of Key Signaling Pathways : It targets pathways such as STAT3, which is crucial for cancer cell survival and proliferation.

Case Study 1: Triple-Negative Breast Cancer

In a study conducted by Zhang et al. (2022), this compound was tested on MDA-MB-231 and MDA-MB-468 TNBC cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant induction of apoptosis observed via flow cytometry analysis.

Case Study 2: Hepatocellular Carcinoma

Liu et al. (2023) explored the effects of this compound on hepatocellular carcinoma cells, revealing that it effectively induced autophagy while inhibiting cell migration. The study utilized various assays, including CCK-8 and western blotting, to confirm these findings.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it undergoes rapid metabolism in liver microsomes, with carboxylesterases playing a significant role in its hydrolysis. Toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses.

Eigenschaften

IUPAC Name |

(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRJLCSYIQFLDS-DKLFCYGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.